6-(ethanesulfonyl)-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an oxadiazole ring and a benzo[b][1,4]oxazin ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and mass spectrometry are often used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and the electronic properties of its heterocyclic rings. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the ethoxy and ethylsulfonyl groups could affect its solubility .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds similar to the query, specifically 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, novel derivatives have been created and shown to possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Crystal Structure and Computational Studies
Crystal structure analysis and Hirshfeld surface analysis, along with density functional theory (DFT) calculations, have been performed on oxadiazole derivatives. These studies shed light on the molecular structures, intermolecular interactions, and reactive sites for electrophilic and nucleophilic attacks (Kumara et al., 2017).
Synthesis, Spectral Analysis, and Anti-bacterial Study
Research involving the synthesis of N-substituted derivatives of oxadiazolylthioacetamide has shown these compounds exhibit moderate to significant antibacterial activity, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Anticancer Activities
Carbazole derivatives, which are structurally related to oxadiazoles, have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds have shown significant activity against human breast cancer cell lines, suggesting potential applications in cancer therapy (Sharma et al., 2014).
Corrosion Inhibition
Oxadiazole derivatives have been assessed for their corrosion inhibition properties for mild steel in sulphuric acid, demonstrating that they can form protective layers on metal surfaces and potentially serve as corrosion inhibitors (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-ethylsulfonyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-3-28-15-7-5-14(6-8-15)21-22-19(30-23-21)12-24-17-11-16(31(26,27)4-2)9-10-18(17)29-13-20(24)25/h5-11H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSFTNNXBKBZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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